molecular formula C23H27NO4 B11389982 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one

3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11389982
M. Wt: 381.5 g/mol
InChI Key: XIJXFZWMAWJEMT-UHFFFAOYSA-N
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Description

3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the furochromenone core, followed by the introduction of the tert-butyl, dimethyl, and pyrrolidinyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the design of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes or as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism by which 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one: Lacks the pyrrolidinyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the tert-butyl and pyrrolidinyl groups in 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one makes it unique, potentially offering a combination of properties not found in similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

3-tert-butyl-4,9-dimethyl-8-(2-oxo-2-pyrrolidin-1-ylethyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C23H27NO4/c1-13-10-17-20(21-19(13)16(12-27-21)23(3,4)5)14(2)15(22(26)28-17)11-18(25)24-8-6-7-9-24/h10,12H,6-9,11H2,1-5H3

InChI Key

XIJXFZWMAWJEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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